"N-(2-(4-Nitrophenoxy)ethyl)cyclopropanamine" synthesis pathway
"N-(2-(4-Nitrophenoxy)ethyl)cyclopropanamine" synthesis pathway
An in-depth technical guide on the synthesis of N-(2-(4-Nitrophenoxy)ethyl)cyclopropanamine, a compound of interest in medicinal chemistry and materials science, is presented. This document provides a comprehensive overview of a plausible and robust synthetic pathway, grounded in established chemical principles. It is designed for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and the underlying scientific rationale.
Introduction
N-(2-(4-Nitrophenoxy)ethyl)cyclopropanamine is a disubstituted amine featuring a cyclopropylamine moiety, known for its unique conformational properties and its presence in various bioactive molecules. The 4-nitrophenoxy group serves as a versatile chemical handle and can act as a precursor for further functionalization, for instance, through reduction of the nitro group to an amine. This guide details a reliable two-step synthetic route, commencing from readily available starting materials. The chosen pathway emphasizes efficiency, scalability, and adherence to standard laboratory practices.
The synthetic strategy is built upon two cornerstones of organic chemistry: the Williamson ether synthesis and the nucleophilic substitution for N-alkylation. This approach ensures a high degree of predictability and reproducibility. The first step involves the formation of a key intermediate, 1-(2-bromoethoxy)-4-nitrobenzene, through the reaction of 4-nitrophenol with 1,2-dibromoethane. The subsequent step involves the N-alkylation of cyclopropylamine with this intermediate to yield the final product.
Proposed Synthetic Pathway
The synthesis of N-(2-(4-Nitrophenoxy)ethyl)cyclopropanamine can be efficiently achieved in two sequential steps as illustrated below.
Caption: Overall two-step synthesis workflow.
Experimental Protocols
Step 1: Synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene
This step employs the Williamson ether synthesis, where the phenoxide ion of 4-nitrophenol, generated in situ by a base, acts as a nucleophile attacking the electrophilic carbon of 1,2-dibromoethane. Using an excess of 1,2-dibromoethane is crucial to minimize the formation of the bis-aryloxyethane byproduct.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Equiv. |
| 4-Nitrophenol | 139.11 | 5.00 | 35.9 | 1.0 |
| 1,2-Dibromoethane | 187.86 | 20.2 | 107.7 | 3.0 |
| Potassium Carbonate | 138.21 | 7.45 | 53.9 | 1.5 |
| Acetone | - | 150 mL | - | - |
Procedure:
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To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrophenol (5.00 g, 35.9 mmol), potassium carbonate (7.45 g, 53.9 mmol), and acetone (150 mL).
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Stir the mixture at room temperature for 15 minutes to ensure a fine suspension.
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Add 1,2-dibromoethane (20.2 g, 107.7 mmol) to the mixture.
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Heat the reaction mixture to reflux and maintain it for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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After completion, allow the mixture to cool to room temperature.
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Filter the solid potassium salts and wash them with a small amount of acetone.
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Evaporate the solvent from the filtrate under reduced pressure to obtain a crude solid.
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Recrystallize the crude product from ethanol to yield pure 1-(2-bromoethoxy)-4-nitrobenzene as a pale yellow solid.
Step 2: Synthesis of N-(2-(4-Nitrophenoxy)ethyl)cyclopropanamine
In this final step, the previously synthesized bromo-intermediate undergoes a nucleophilic substitution reaction with cyclopropylamine. The amine's lone pair of electrons attacks the carbon atom attached to the bromine, displacing the bromide ion and forming the desired C-N bond. An excess of cyclopropylamine can be used to act as both the nucleophile and the base to neutralize the HBr byproduct.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Equiv. |
| 1-(2-Bromoethoxy)-4-nitrobenzene | 246.04 | 5.00 | 20.3 | 1.0 |
| Cyclopropylamine | 57.09 | 2.32 | 40.6 | 2.0 |
| Acetonitrile | - | 100 mL | - | - |
Procedure:
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In a 250 mL round-bottom flask, dissolve 1-(2-bromoethoxy)-4-nitrobenzene (5.00 g, 20.3 mmol) in acetonitrile (100 mL).
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Add cyclopropylamine (2.32 g, 40.6 mmol) to the solution.
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Seal the flask and heat the mixture at 60-70 °C for 24 hours. Monitor the reaction progress by TLC.
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After the reaction is complete, cool the mixture to room temperature.
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Remove the solvent under reduced pressure.
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Dissolve the residue in dichloromethane (100 mL) and wash with water (2 x 50 mL) to remove any salts.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield N-(2-(4-Nitrophenoxy)ethyl)cyclopropanamine as a solid.
Characterization and Validation
The identity and purity of the final product and the intermediate should be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure by showing the characteristic peaks for the aromatic, ethyl, and cyclopropyl protons and carbons.
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Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
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Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the key functional groups, such as the nitro group (NO₂), the ether linkage (C-O-C), and the secondary amine (N-H).
Safety Considerations
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4-Nitrophenol: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
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1,2-Dibromoethane: A known carcinogen and toxic. All manipulations should be carried out in a well-ventilated fume hood.
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Cyclopropylamine: Flammable and corrosive. Handle with care in a fume hood.
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Standard laboratory safety practices should be followed throughout the synthesis, including wearing safety goggles, lab coats, and gloves.
Conclusion
The described two-step synthesis provides a clear and effective method for preparing N-(2-(4-Nitrophenoxy)ethyl)cyclopropanamine. By leveraging well-understood and reliable reactions, this guide offers a reproducible pathway for obtaining the target compound in good yield and purity. The modularity of this synthesis also allows for potential modifications to generate a library of related analogues for further research and development.
References
There are no direct references for the synthesis of "N-(2-(4-Nitrophenoxy)ethyl)cyclopropanamine". The provided protocols are based on well-established, analogous chemical reactions found in standard organic chemistry literature and databases. The principles of Williamson ether synthesis and N-alkylation are fundamental and widely documented.
